BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID
Overview
Description
BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Mechanism of Action
Target of Action
The compound, also known as (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid or (3S,4S)-4-Isopropylpyrrolidine-3-carboxylic acid, N-BOC protected, is a type of Boc-protected amino acid . The primary targets of this compound are typically proteins or enzymes that contain amino groups, as it is used in organic synthesis for the protection of these groups .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of Boc-protected amines and amino acids .
Biochemical Pathways
The compound plays a crucial role in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. It is involved in the protection and deprotection of amino groups during the synthesis process . The exact biochemical pathways affected would depend on the specific synthesis process in which it is used.
Pharmacokinetics
The BOC group is stable and can be removed under acidic conditions , which can influence the bioavailability of the final product.
Result of Action
The primary result of the compound’s action is the protection of amino groups during organic synthesis . This allows for the successful synthesis of complex organic molecules without unwanted side reactions. The removal of the BOC group under acidic conditions then reveals the original amino group .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the BOC group is stable towards most nucleophiles and bases . It can be cleaved under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID typically involves the reaction of trans-4-isopropyl-pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et3N) or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and the study of enzyme mechanisms.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Fmoc-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID: Another protecting group used for amines, stable under acidic conditions but removable under basic conditions.
Cbz-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID: A carbamate protecting group that can be removed by catalytic hydrogenation.
Uniqueness
BOC-(+/-)-TRANS-4-ISOPROPYL-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJMGVDZCVHQJ-VHSXEESVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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